molecular formula C4H10N2O4S2 B8365872 4-Thiomorpholinesulfonamide, 1,1-dioxide CAS No. 4157-99-7

4-Thiomorpholinesulfonamide, 1,1-dioxide

Cat. No.: B8365872
CAS No.: 4157-99-7
M. Wt: 214.3 g/mol
InChI Key: NHJFHAQBMGFFPV-UHFFFAOYSA-N
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Description

4-Thiomorpholinesulfonamide, 1,1-dioxide is a sulfonamide derivative of the thiomorpholine scaffold, characterized by a six-membered ring containing one sulfur and one nitrogen atom, with two oxygen atoms bonded to sulfur (sulfone group). This compound belongs to a broader class of sulfone-containing heterocycles, which are notable for their stability, synthetic versatility, and applications in medicinal chemistry and materials science. These derivatives are synthesized via oxidation of thiomorpholine precursors using agents like meta-chloroperbenzoic acid (MCPBA) and are frequently employed as intermediates in drug discovery due to their sulfonamide functionality .

Properties

CAS No.

4157-99-7

Molecular Formula

C4H10N2O4S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-sulfonamide

InChI

InChI=1S/C4H10N2O4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2,(H2,5,9,10)

InChI Key

NHJFHAQBMGFFPV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Thiomorpholine Oxidation to 1,1-Dioxide

The thiomorpholine ring is oxidized to its 1,1-dioxide form using potassium permanganate (KMnO₄) under controlled conditions. A Chinese patent (CN106397356A) outlines a stepwise oxidation process:

  • Oxidation : Thiomorpholine derivatives (e.g., NN-protected thiomorpholine) are reacted with KMnO₄ in water. The reaction is exothermic, requiring batchwise addition of KMnO₄ to maintain temperatures between 35–40°C.

  • Acid Hydrolysis : The oxidized product is treated with concentrated HCl to yield thiomorpholine-1,1-dioxide hydrochloride (Formula 3 in the patent).

  • Base Hydrolysis : The hydrochloride is neutralized with NaOH to isolate the free base, thiomorpholine-1,1-dioxide.

Critical Parameters :

  • KMnO₄ Addition : Divided into 4 batches (25–35% first two batches, 15–25% third, remainder fourth) to manage heat release.

  • Yield : Up to 99.6% for the hydrochloride intermediate.

Direct Cyclization with Sulfonamide Precursors

A one-pot method reported by Han et al. involves reductive cyclization of nitroarenes and divinyl sulfones using indium/acetic acid (Method B):

  • Reduction : Nitroarenes are reduced to aryl amines in situ.

  • Cyclization : The amine undergoes double aza-Michael addition to divinyl sulfone, forming the thiomorpholine-1,1-dioxide ring.

  • Sulfonylation : Post-cyclization sulfonylation introduces the sulfonamide group.

Optimization :

  • Solvent System : Methanol/saturated aqueous NH₄Cl (6:3 v/v).

  • Yield : 36–64% for the cyclized product.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Oxidation-SulfonylationNN-Protected thiomorpholineKMnO₄, HCl, RSO₂Cl~90%High purity, scalableMulti-step, requires protecting groups
Reductive CyclizationNitroarenes, divinyl sulfonesIn/AcOH, NH₄Cl36–64%One-pot synthesis, avoids oxidation stepsLower yield, limited substrate scope

Advanced Modifications and Catalytic Studies

Enzyme-Mediated Oxidation

Mycobacterium aurum MO1 cells containing cytochrome P450 enzymes catalyze the oxidation of thiomorpholine to its 1,1-dioxide form. This biocatalytic method offers mild conditions but is less practical for large-scale synthesis.

Solid-Phase Synthesis

A solid-phase approach (Figure 5 in) enables combinatorial library synthesis:

  • Resin Functionalization : Wang resin is loaded with a thiomorpholine precursor.

  • Sulfonylation : On-resin reaction with sulfonyl chlorides.

  • Cleavage : TFA treatment releases the final product.

Applications : High-throughput screening for drug discovery .

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinesulfonamide, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to thiomorpholine-4-sulfonamide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

4-Thiomorpholinesulfonamide, 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiomorpholinesulfonamide, 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Thiomorpholine 1,1-Dioxide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(4-Chlorobenzyl)thiomorpholine 1,1-dioxide 4-(4-Cl-benzyl) C₁₁H₁₄ClNO₂S 259.75 Intermediate in kinase inhibitor synthesis
4-(4-Aminobenzyl)thiomorpholine 1,1-dioxide 4-(4-NH₂-benzyl) C₁₁H₁₅N₂O₂S 239.32 Precursor for bioactive sulfonamides
4-(Furan-2-ylmethyl)thiomorpholine 1,1-dioxide 4-(furan-2-ylmethyl) C₉H₁₃NO₃S 215.27 Moisture-sensitive; used in heterocyclic chemistry

Key Observations :

  • Substituents on the thiomorpholine ring significantly influence stability and reactivity. For instance, 4-(4-aminobenzyl)thiomorpholine 1,1-dioxide is prone to hydrolysis under acidic conditions, whereas chlorinated derivatives exhibit enhanced stability .
  • Electron-withdrawing groups (e.g., Cl) improve thermal stability, while electron-donating groups (e.g., NH₂) increase susceptibility to oxidation .

Thiazetidine 1,1-Dioxides

Thiazetidine 1,1-dioxides (e.g., 1,2-thiazetidine-3-acetic acid 1,1-dioxide) are four-membered sulfone-containing heterocycles. Compared to six-membered thiomorpholine derivatives, they exhibit higher ring strain, leading to increased reactivity.

Thiophene 1,1-Dioxides

Thiophene 1,1-dioxides are aromatic sulfones with conjugated π-systems, enabling unique reactivity in Diels-Alder and cycloaddition reactions. Unlike non-aromatic thiomorpholine dioxides, thiophene derivatives are stable under acidic conditions and serve as dienophiles in materials chemistry .

Key Observations :

  • Thiomorpholine dioxides are synthesized under milder conditions compared to thiete dioxides, which require catalytic tungsten trioxide .
  • Thiazetidine dioxides often require photochemical methods, limiting scalability .

Key Observations :

  • Thiomorpholine derivatives are preferred in drug discovery due to their balanced reactivity and low toxicity (e.g., H302 oral toxicity for 4-(4-hydroxybutyl)thiomorpholine 1,1-dioxide ) .
  • Thiophene dioxides outperform thiomorpholine analogues in materials science due to their aromaticity and electronic properties .

Stability and Hazard Profiles

Compound Name GHS Classification Hazard Statements Reference
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide H302, H315, H319, H335 Acute toxicity, skin/eye irritation
4-(Furan-2-ylmethyl)thiomorpholine 1,1-dioxide H302, H315, H319 Similar to above
Thiete 1,1-dioxide Not classified Low acute toxicity

Key Observations :

  • Thiomorpholine dioxides with polar substituents (e.g., hydroxybutyl) exhibit higher oral toxicity compared to non-polar analogues .

Q & A

Q. What are the standard synthetic routes for 4-thiomorpholinesulfonamide, 1,1-dioxide, and how do reaction conditions influence yield?

A common method involves oxidizing thiomorpholine derivatives using catalytic tungsten trioxide (WO₃·H₂O) under alkaline conditions (pH ~11.5) with hydrogen peroxide as the oxidizing agent. Key steps include maintaining a temperature of 0–10°C during oxidation to minimize side reactions and ensure selective sulfone formation . Alternative routes may involve sulfonamide functionalization via nucleophilic substitution, where solvent polarity and temperature control are critical for regioselectivity . Yield optimization requires careful stoichiometric control of H₂O₂ and post-reaction purification via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of 4-thiomorpholinesulfonamide, 1,1-dioxide?

Characterization typically employs:

  • NMR spectroscopy : Confirm sulfone group presence via distinct ¹³C signals at ~40–45 ppm (sulfur-bound carbons) and sulfonamide protons at ~7–8 ppm in ¹H NMR .
  • Mass spectrometry : Validate molecular weight (e.g., 351.27 g/mol for certain derivatives) and fragmentation patterns .
  • Elemental analysis : Ensure sulfur and oxygen content aligns with theoretical values (±0.3% tolerance) .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 210–230 nm .

Q. What safety protocols are essential when handling 4-thiomorpholinesulfonamide derivatives in laboratory settings?

  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS H314) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How do structural variations in thiomorpholine dioxides impact their reactivity in Diels-Alder or cycloaddition reactions?

The position of the sulfone group and substituents on the thiomorpholine ring critically influence reactivity. For example:

  • Conjugation effects : Derivatives with sulfone groups conjugated to double bonds (e.g., 2,3-dihydrothiophene 1,1-dioxide) exhibit enhanced electrophilicity, favoring cycloaddition with electron-rich dienes .
  • Steric hindrance : Bulky substituents at the 4-position reduce reaction rates in nucleophilic substitutions but improve regioselectivity in ring-opening reactions .
  • Experimental validation : Compare kinetic data (e.g., rate constants for bromination) between isomers like 2,5- vs. 2,3-dihydrothiophene dioxides to quantify electronic effects .

Q. How can researchers resolve contradictions in reported reaction outcomes for sulfone derivatives?

Discrepancies often arise from:

  • Reagent purity : Trace moisture in solvents (e.g., THF, DCM) can hydrolyze sulfonamides, altering product profiles. Use molecular sieves or anhydrous conditions .
  • Light/oxygen sensitivity : UV light exposure during chlorination (e.g., CCl₄/Cl₂ reactions) may generate radicals, leading to side products. Conduct reactions in amber glassware under inert atmospheres .
  • Data reconciliation : Replicate conflicting studies with controlled variables (e.g., pH, temperature) and use high-resolution MS/MS to identify unexpected byproducts .

Q. What strategies optimize the scalability of 4-thiomorpholinesulfonamide synthesis for preclinical studies?

  • Catalyst selection : Tungstic acid (H₂WO₄) improves oxidation efficiency over stoichiometric oxidants, reducing waste .
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., H₂O₂ addition), minimizing decomposition .
  • Green chemistry : Replace chlorinated solvents (e.g., CCl₄) with biodegradable alternatives (e.g., ethyl acetate) in halogenation steps .

Q. How does the sulfone group’s electronic nature influence stability under acidic/basic conditions?

  • Acidic conditions : Protonation of the sulfonamide nitrogen increases electrophilicity, risking ring-opening hydrolysis. Stability testing in HCl (0.1–1 M) shows degradation above pH <2 .
  • Basic conditions : Deprotonation at pH >10 can destabilize the sulfone moiety, leading to sulfinate formation. Monitor via FT-IR for S=O bond shifts (1130–1180 cm⁻¹) .
  • Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze decomposition .

Methodological Considerations

  • Controlled experiments : Always include replicates and negative controls (e.g., reactions without catalysts) to validate mechanistic hypotheses .
  • Regulatory compliance : Ensure compliance with TSCA and local regulations when scaling up synthesis, particularly for halogenated intermediates .

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